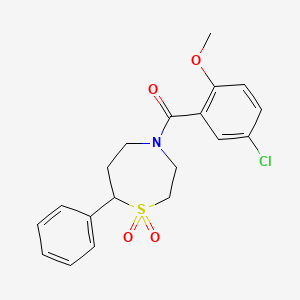
4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CMPT) is a synthetic compound with a wide range of applications in scientific research. CMPT is a unique compound due to its specific chemical structure, which includes a phenyl ring, a thiazepane ring, and a chloro-methoxybenzoyl group. This compound has been studied extensively for its potential applications in various areas, such as drug delivery, drug discovery, and biochemistry.
作用机制
Target of Action
The primary targets of this compound are the Dopamine D2 receptor and the Serotonin 5-HT3 receptor . These receptors play crucial roles in the nervous system. The Dopamine D2 receptor is involved in reward-motivated behavior, while the Serotonin 5-HT3 receptor plays a role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its targets by binding to them, which results in a marked increase in the binding affinity of both the Dopamine D2 receptor and the Serotonin 5-HT3 receptor . This interaction causes changes in the activity of these receptors, potentially altering the signaling pathways they are involved in.
Biochemical Pathways
The compound’s interaction with the Dopamine D2 and Serotonin 5-HT3 receptors affects various biochemical pathways. These include the dopaminergic and serotonergic pathways, which are involved in a wide range of physiological processes, such as mood regulation, reward processing, and the sleep-wake cycle .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with its targets. By binding to the Dopamine D2 and Serotonin 5-HT3 receptors, the compound could potentially alter the activity of these receptors and the signaling pathways they are involved in . This could result in changes in mood, anxiety levels, and sleep patterns.
实验室实验的优点和局限性
One of the major advantages of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is its ability to be synthesized in the laboratory. This allows for the production of large quantities of the compound, which can be used for various experiments. In addition, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is also limited by its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
The potential applications of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione are vast and there are many future directions that can be explored. One potential direction is the development of more efficient drug delivery systems based on 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. In addition, further research into the biochemical and physiological effects of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can lead to a better understanding of its mechanism of action and its potential therapeutic applications. Finally, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be further investigated for its potential applications in drug discovery and biochemistry.
合成方法
4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is typically synthesized through a multi-step process. The first step involves the reaction of 5-chloro-2-methoxybenzaldehyde with 7-phenyl-1lambda6,4-thiazepane-1,1-dione in the presence of a base. This reaction produces the desired product, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione, and other by-products, such as water and methanol. The reaction is typically carried out at room temperature and is usually complete within 24 hours. The second step involves the purification of the product using chromatography. This process ensures that the final product is free of impurities and of the desired purity.
科学研究应用
4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been studied extensively for its potential applications in various areas of scientific research. One of the most important applications of 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is its use as a drug delivery system. 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been shown to effectively deliver drugs to specific target sites in the body, allowing for more efficient drug delivery and improved therapeutic outcomes. In addition to drug delivery, 4-(5-chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in drug discovery, biochemistry, and other areas.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-17-8-7-15(20)13-16(17)19(22)21-10-9-18(26(23,24)12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMVDOLYOUTBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxybenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)

![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)
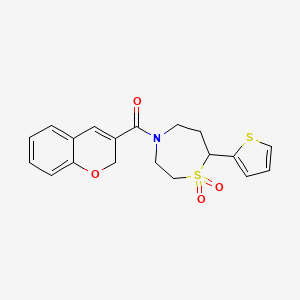
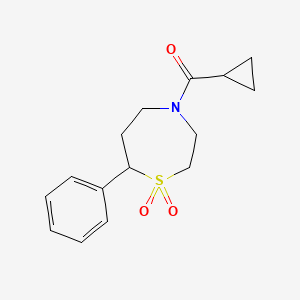
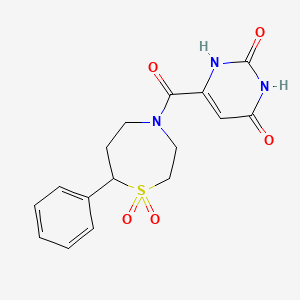
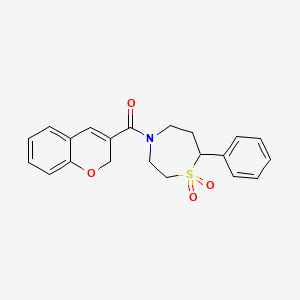
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)